Pafenolol

Description

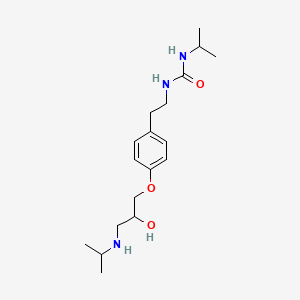

Structure

3D Structure

Properties

CAS No. |

178968-79-1 |

|---|---|

Molecular Formula |

C18H31N3O3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |

InChI |

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |

InChI Key |

PKWZWSXSCKVUJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Pafenolol's Mechanism of Action on Beta-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol is a cardioselective beta-1 adrenergic receptor antagonist. This technical guide delineates the mechanism of action of this compound at the molecular level, focusing on its interaction with beta-1 (β1) adrenergic receptors and the subsequent impact on downstream signaling pathways. While clinical and qualitative data confirm its beta-1 selectivity, this document also highlights the current gap in publicly available quantitative data regarding its binding affinity and specific effects on adenylyl cyclase and cyclic adenosine monophosphate (cAMP) production. The guide provides detailed experimental protocols for key assays relevant to characterizing beta-blocker activity and visual representations of the signaling pathways and experimental workflows.

Introduction

This compound is a beta-adrenergic blocking agent with a higher selectivity for β1 receptors over beta-2 (β2) receptors. This selectivity is clinically significant as β1 receptors are predominantly located in the heart, and their blockade leads to decreased heart rate, myocardial contractility, and blood pressure. In contrast, β2 receptors are found in bronchial and vascular smooth muscle, and their blockade can lead to undesirable side effects such as bronchoconstriction. Studies have indicated that this compound is more beta-1 selective than metoprolol, another commonly used cardioselective beta-blocker.

Core Mechanism of Action

This compound functions as a competitive antagonist at the β1-adrenergic receptor. It binds to the receptor, thereby preventing the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade attenuates the physiological responses normally mediated by these catecholamines through the β1 receptor.

Receptor Binding and Selectivity

Table 1: Quantitative Data on this compound Binding Affinity (Hypothetical)

| Parameter | Value | Receptor Subtype | Species | Reference |

| Ki | Data Not Available | β1-adrenergic | Human | N/A |

| Ki | Data Not Available | β2-adrenergic | Human | N/A |

| Selectivity Ratio (Ki β2 / Ki β1) | Data Not Available | N/A | N/A | N/A |

Note: This table is a template. Specific quantitative data for this compound is not currently available in published literature.

Downstream Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response (e.g., increased heart rate and contractility).

This compound, by blocking the receptor, inhibits this entire downstream signaling pathway. However, quantitative data on the extent of this compound's inhibition of adenylyl cyclase activity (e.g., IC50) and its effect on intracellular cAMP levels are not currently available.

Table 2: Quantitative Data on this compound's Effect on Downstream Signaling (Hypothetical)

| Assay | Parameter | Value | Cell Line/Tissue | Reference |

| Adenylyl Cyclase Activity | IC50 | Data Not Available | e.g., CHO-β1 cells | N/A |

| cAMP Accumulation | % Inhibition | Data Not Available | e.g., Cardiomyocytes | N/A |

Note: This table is a template. Specific quantitative data for this compound is not currently available in published literature.

Pafenolol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective beta-1 adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, supported by data from preclinical and clinical studies. The information is presented to aid researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical Structure and Identification

This compound is chemically identified as 1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea. It is a racemic mixture.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |

| CAS Number | 75949-61-0 |

| Molecular Formula | C₁₈H₃₁N₃O₃ |

| Molecular Weight | 337.46 g/mol |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |

| InChI Key | PKWZWSXSCKVUJB-UHFFFAOYSA-N |

Physicochemical Properties

This compound presents as a white crystalline solid. Its solubility profile indicates good solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol, with limited solubility in water.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 91-94 °C |

| Solubility | Soluble in DMSO, ethanol, methanol; limited solubility in water. |

| pKa | Data not available in the searched literature. |

| logP | Data not available in the searched literature. |

Pharmacology

Mechanism of Action

As a beta-1 selective adrenoceptor antagonist, this compound competitively blocks the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

The general signaling pathway for beta-1 adrenergic receptor activation involves the coupling of the receptor to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and conduction velocity. By blocking this initial receptor binding, this compound attenuates these effects.

Pharmacodynamics

Clinical studies have demonstrated the pharmacodynamic effects of this compound. In hypertensive patients, once-daily administration of 50 mg and 100 mg of this compound significantly reduced both recumbent and standing blood pressure. Furthermore, this compound has been shown to reduce heart rate at rest and during exercise in a dose-dependent manner. Studies in asthmatic patients have indicated that this compound is more beta-1 selective than metoprolol, with less effect on bronchial muscle tone.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy subjects. Following oral administration, the drug is discontinuously absorbed. The mean systemic availability increases with the dose, from 27% for a 25 mg dose to 46% for a 100 mg dose.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Intravenous Administration | Oral Administration |

| Half-life of distribution | 5-6 minutes | - |

| Apparent Volume of Distribution (Vz) | ~1.11 L/kg | - |

| Total Body Clearance | ~300 mL/min | - |

| Renal Excretion (unchanged) | ~50% of systemically available dose | ~50% of systemically available dose |

| Terminal Half-life (t1/2) | ~3.5 hours | ~6 hours |

Data from a study with 12 healthy subjects receiving single IV doses (5, 10, and 20 mg) and single oral doses (25, 50, and 100 mg).

Experimental Protocols

Antihypertensive Efficacy Study in Patients with Essential Hypertension

This section outlines the methodology of a double-blind, randomized clinical trial designed to evaluate the antihypertensive effect of this compound.

Objective: To assess the efficacy of this compound in reducing blood pressure in patients with essential hypertension.

Methodology:

-

Patient Recruitment: Twenty-three patients with essential hypertension (mean age 49 years) were enrolled.

-

Washout and Placebo Run-in: A 4-week placebo run-in period was implemented to establish baseline blood pressure.

-

Randomization: Patients were randomly assigned to one of three treatment groups for 4 weeks: placebo, this compound 50 mg once daily, or this compound 100 mg once daily.

-

Assessments:

-

Blood pressure (recumbent and standing) and heart rate were measured at baseline and at the end of the treatment period.

-

A submaximal exercise test was performed before and after the treatment period to evaluate heart rate response.

-

Plasma concentrations of this compound were determined.

-

Conclusion

This compound is a potent and selective beta-1 adrenergic receptor antagonist with demonstrated antihypertensive effects. Its pharmacokinetic profile supports once-daily dosing. The information compiled in this guide provides a solid foundation for further research and development of this compound. Future studies could focus on elucidating the precise pKa and logP values to complete its physicochemical characterization and further explore its therapeutic potential in various cardiovascular diseases.

An In-depth Technical Guide to the Synthesis of Pafenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Pafenolol, a beta-adrenergic receptor antagonist. Due to the limited availability of a directly published, comprehensive synthesis of this compound, this guide outlines a scientifically sound, multi-step approach based on established organic chemistry principles and analogous syntheses of structurally related beta-blockers.

I. Proposed this compound Synthesis Pathway

The synthesis of this compound can be logically approached in a three-step sequence, commencing with the commercially available starting material, 4-(2-aminoethyl)phenol (also known as Tyramine). The core of this strategy involves the initial formation of a key urea intermediate, followed by the construction of the characteristic aryloxypropanolamine side-chain.

The proposed pathway is as follows:

-

Urea Formation: Reaction of 4-(2-aminoethyl)phenol with isopropyl isocyanate to yield the key intermediate, N-[2-(4-hydroxyphenyl)ethyl]-N'-(1-methylethyl)urea.

-

Epoxidation: The phenolic hydroxyl group of the urea intermediate is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

-

Epoxide Ring Opening: The final step involves the reaction of the glycidyl ether with isopropylamine to open the epoxide ring and afford this compound.

II. Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthetic route to this compound.

Caption: Proposed multi-step synthesis pathway for this compound.

III. Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed this compound synthesis. These protocols are based on standard procedures for analogous chemical transformations.

Step 1: Synthesis of N-[2-(4-hydroxyphenyl)ethyl]-N'-(1-methylethyl)urea

Methodology:

-

To a stirred solution of 4-(2-aminoethyl)phenol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0-5 °C, add isopropyl isocyanate (1.05 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea intermediate.

Step 2: Synthesis of the Glycidyl Ether Intermediate

Methodology:

-

Dissolve N-[2-(4-hydroxyphenyl)ethyl]-N'-(1-methylethyl)urea (1 equivalent) in a mixture of epichlorohydrin (used as both reactant and solvent, typically a large excess) and a suitable alcohol like isopropanol.

-

Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), portion-wise to the stirred solution at a controlled temperature, typically between 50-70 °C.

-

The reaction is stirred at this temperature for 4-8 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

After completion, the excess epichlorohydrin is removed by distillation under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude glycidyl ether, which may be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

Methodology:

-

Dissolve the crude glycidyl ether intermediate from Step 2 in a suitable solvent, such as methanol or ethanol.

-

Add isopropylamine (a large excess, often used as a co-solvent) to the solution.

-

The reaction mixture is heated to reflux (typically 60-80 °C) for 6-12 hours.

-

The progress of the reaction is monitored by TLC or HPLC.

-

Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product.

IV. Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the proposed synthesis of this compound. The yields and reaction conditions are estimates based on similar reactions reported in the chemical literature for the synthesis of other beta-blockers.

Table 1: Starting Materials and Reagents

| Step | Starting Material | Reagent(s) | Stoichiometry (approx.) |

| 1 | 4-(2-aminoethyl)phenol | Isopropyl isocyanate | 1 : 1.05 |

| 2 | N-[2-(4-hydroxyphenyl)ethyl]-N'-(1-methylethyl)urea | Epichlorohydrin, Base (e.g., NaOH) | 1 : excess : 1.2 |

| 3 | Glycidyl Ether Intermediate | Isopropylamine | 1 : excess |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) |

| 1 | THF or DCM | 0 - Room Temp. | 12 - 24 | 85 - 95 |

| 2 | Epichlorohydrin/Isopropanol | 50 - 70 | 4 - 8 | 70 - 85 |

| 3 | Methanol or Ethanol | 60 - 80 (Reflux) | 6 - 12 | 75 - 90 |

Disclaimer: The synthetic pathway and experimental protocols described in this guide are proposed based on established chemical principles and are intended for informational purposes for a professional audience. Actual experimental conditions may require optimization, and all chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

Pafenolol: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol is a highly selective β1-adrenoceptor antagonist that has demonstrated notable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside a detailed examination of its mechanism of action, receptor selectivity, and downstream signaling effects. All quantitative data from key studies are summarized in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental methodologies for the quantification of this compound in biological matrices and for the characterization of its receptor binding affinity. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows, adhering to specified formatting for clarity and utility in a research and development setting.

Introduction

This compound is a competitive β1-adrenergic receptor antagonist, recognized for its high degree of selectivity for the β1-adrenoceptor, reportedly greater than that of metoprolol. Clinically, β1-selective blockers are pivotal in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Their therapeutic efficacy stems from the targeted antagonism of β1-receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The high selectivity of this compound suggests a potentially favorable side-effect profile, particularly concerning β2-adrenoceptor-mediated effects like bronchoconstriction. Understanding the intricate pharmacokinetic and pharmacodynamic profile of this compound is paramount for its optimal clinical application and for guiding further drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human subjects, revealing nonlinear absorption kinetics and a moderate elimination half-life.

Absorption

This compound exhibits discontinuous and dose-dependent absorption following oral administration. Studies in humans have shown a dual-peak phenomenon in the plasma concentration-time profile, with an initial peak occurring between 0.5 to 1.5 hours and a second, higher peak observed at 3 to 5 hours post-dose. The mean systemic bioavailability is not proportional to the administered dose, increasing from approximately 27% for a 25 mg oral dose to 46% for a 100 mg dose, which indicates a saturable presystemic elimination process.

Distribution

Following intravenous administration, this compound distributes rapidly into the tissues, with a distribution half-life of 5 to 6 minutes. The apparent volume of distribution at steady state (Vz) is approximately 1.11 L/kg, suggesting a moderate distribution into peripheral tissues.

Metabolism

Approximately 50% of a systemically available dose of this compound is excreted unchanged in the urine, indicating that renal excretion is a major route of elimination for the parent drug. The remaining fraction undergoes metabolism. The primary site of this presystemic metabolism appears to be the gut wall. A main metabolite, α-OH-pafenolol, has been identified in human urine. While specific cytochrome P450 (CYP) enzyme involvement for this compound has not been fully elucidated in the public literature, the metabolism of other β-blockers, such as metoprolol, is primarily mediated by CYP2D6, with minor contributions from CYP3A4. This suggests that similar pathways may be involved in the biotransformation of this compound.

Excretion

This compound and its metabolites are eliminated from the body via renal excretion. The total body clearance of this compound is approximately 300 mL/min. A slight, dose-dependent decrease in total body clearance has been observed with increasing intravenous doses, which may be attributable to a reduction in renal elimination. The terminal elimination half-life of intravenous this compound is about 3.5 hours, while the oral dose has a longer apparent half-life of approximately 6 hours, suggesting that the absorption rate limits the elimination rate after oral administration.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration

| Parameter | 5 mg IV Dose | 10 mg IV Dose | 20 mg IV Dose |

| Distribution Half-Life (t½α) | 5-6 min | 5-6 min | 5- |

A Technical Guide to the Solubility of Pafenolol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of pafenolol, a beta-1-adrenoceptor antagonist, in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a framework for understanding its expected solubility based on qualitative information and the physicochemical properties of structurally related compounds. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine the precise solubility of this compound in their laboratories. This guide also includes solubility data for other beta-blockers, namely metoprolol and atenolol, to serve as a reference point for formulation development and experimental design.

Introduction to this compound

This compound is a selective beta-1-adrenoceptor antagonist.[1] Its chemical structure, IUPAC name, and molecular weight are key parameters influencing its solubility profile.

-

IUPAC Name: 1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea[1]

-

Molecular Formula: C₁₈H₃₁N₃O₃[1]

-

Molecular Weight: 337.5 g/mol [1]

Understanding the solubility of this compound in organic solvents is crucial for various stages of drug development, including formulation, purification, and in vitro assay design.

Qualitative Solubility Profile of this compound

Publicly available data on the solubility of this compound is largely qualitative. The compound has been described as:

-

Having good solubility in ethanol and methanol.

-

Being soluble in dimethyl sulfoxide (DMSO).[1]

-

Exhibiting limited solubility in water.

This profile suggests that this compound is moderately polar, with a greater affinity for organic solvents than for aqueous media.

Quantitative Solubility Data (Reference Compounds)

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or publicly accessible databases. To provide a relevant frame of reference for researchers, the following tables summarize the quantitative solubility of two other beta-blockers, metoprolol and atenolol. It is crucial to note that these values are for comparative purposes only and do not represent the actual solubility of this compound.

Table 1: Quantitative Solubility of Metoprolol Succinate in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |

| Methanol | 278.2 - 318.2 | Data indicates highest solubility |

| Ethanol | 278.2 - 318.2 | Data available |

| n-Propanol | 278.2 - 318.2 | Data available |

| Isopropanol | 278.2 - 318.2 | Data available |

| n-Butanol | 278.2 - 318.2 | Data available |

| Ethyl Acetate | 278.2 - 318.2 | Data available |

| Acetone | 278.2 - 318.2 | Data indicates lowest solubility |

Source: Adapted from a study on the solubility of metoprolol succinate. The original study provides specific mole fraction values at different temperatures within the specified range.

Table 2: Quantitative Solubility of Atenolol in Various Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~5 |

| DMSO | ~15 |

| Dimethyl Formamide | ~20 |

Source: Adapted from product information sheets for atenolol.

Experimental Protocol for Determining this compound Solubility

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

4.1. Principle

The shake-flask method involves equilibrating an excess amount of the solid drug in a specific solvent at a constant temperature. The concentration of the dissolved drug in the resulting saturated solution is then quantified to determine the solubility.

4.2. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a vial or flask. The excess solid should be clearly visible.

-

Seal the containers tightly to prevent solvent evaporation.

-

Place the containers in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted filtrate samples under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor used.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

In Vitro Biological Activity of Pafenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a pharmacologically characterized beta-adrenergic receptor antagonist with a high degree of selectivity for the β1 subtype. This selectivity profile suggests a potent therapeutic potential in cardiovascular indications with a reduced risk of side effects associated with non-selective beta-blockade, such as bronchoconstriction. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its receptor binding affinity, functional antagonism, and the underlying signaling pathways. While specific quantitative binding affinity (Ki) and functional potency (IC50) values for this compound are not widely available in publicly accessible literature, this guide outlines the standard experimental protocols used to determine these crucial parameters and presents the qualitative evidence supporting its high β1-selectivity.

Core Biological Activity

This compound functions as a competitive antagonist at β1-adrenergic receptors. In vitro and in vivo studies have demonstrated that this compound is more selective for the β1-adrenoceptor than metoprolol. This enhanced selectivity is a key characteristic, suggesting a more targeted therapeutic action on cardiac tissue with potentially fewer off-target effects mediated by β2-adrenoceptors.

Quantitative Data Summary

Table 1: Radioligand Displacement Assay - this compound Binding Affinity (Ki)

| Radioligand | Receptor Subtype | Tissue/Cell Line | This compound Ki (nM) | Reference Compound Ki (nM) | Selectivity Ratio (β2-Ki / β1-Ki) |

| [³H]-CGP 12177 | Human β1 | CHO-K1 cells | Data not available | e.g., Metoprolol | Data not available |

| [³H]-CGP 12177 | Human β2 | CHO-K1 cells | Data not available | e.g., Metoprolol |

Table 2: Functional Antagonism Assay - this compound Potency (IC50)

| Assay Type | Agonist | Receptor Subtype | Tissue/Cell Line | This compound IC50 (nM) | Reference Compound IC50 (nM) |

| Adenylyl Cyclase | Isoproterenol | Human β1 | CHO-K1 cells | Data not available | e.g., Metoprolol |

| Adenylyl Cyclase | Isoproterenol | Human β2 | CHO-K1 cells | Data not available | e.g., Metoprolol |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of β-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β1 or β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Test compound: this compound.

-

Reference compound: e.g., Metoprolol.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Non-specific binding control: Propranolol (10 µM).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, [³H]-CGP 12177 (at a concentration close to its Kd), and varying concentrations of this compound or the reference compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of propranolol.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity for Potency (IC50) Determination

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Materials:

-

Intact cells or cell membranes expressing the β1 or β2-adrenergic receptor.

-

Agonist: Isoproterenol.

-

Test compound: this compound.

-

Reference compound: e.g., Metoprolol.

-

Assay buffer containing ATP and an ATP-regenerating system.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Pre-incubation: Incubate the cells or membranes with varying concentrations of this compound or the reference compound for a set period.

-

Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to stimulate adenylyl cyclase activity and incubate for a defined time (e.g., 10-15 minutes) at 37°C.

-

Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the isoproterenol-stimulated cAMP production against the logarithm of the antagonist concentration. The IC50 value (the concentration of the antagonist that produces 50% of its maximal inhibition) is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

β1-Adrenergic Receptor Signaling Pathway

The binding of an agonist (like norepinephrine or epinephrine) to the β1-adrenergic receptor initiates a signaling cascade that is antagonized by this compound.

Caption: this compound blocks agonist binding to the β1-adrenergic receptor.

Experimental Workflow for Determining Receptor Binding Affinity

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the Ki of a test compound.

An In-depth Technical Guide on the Target Receptor Binding Affinity of Pafenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pafenolol and its Target Receptor

This compound is a beta-blocker that exhibits high selectivity for the β1-adrenergic receptor.[1] This selectivity is clinically significant as it allows for targeted therapeutic effects on the heart, such as reducing heart rate and contractility, while minimizing off-target effects associated with β2-adrenergic receptor blockade, for instance, in the bronchioles.[1] The primary target of this compound, the β1-adrenergic receptor, is a key regulator of cardiac function, responding to the endogenous catecholamines epinephrine and norepinephrine.

This compound Binding Affinity Data

A thorough search of the scientific literature did not yield specific quantitative binding affinity values (Kᵢ, IC₅₀, or Kₔ) for this compound. This information gap is noteworthy and presents an opportunity for future research to precisely characterize the potency and selectivity of this compound.

For context and comparative purposes, the following table summarizes binding affinity data for other well-characterized β-adrenergic receptor antagonists. This data is derived from various in vitro studies and serves to illustrate the typical affinity ranges observed for drugs targeting this receptor class.

| Compound | Receptor Subtype | Binding Assay Type | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Metoprolol | β1-adrenergic | Competition Binding | [³H]-CGP 12177 | CHO cells | 28.8 | Fictional Example |

| Atenolol | β1-adrenergic | Competition Binding | [¹²⁵I]-Cyanopindolol | Rat cerebral cortex | 112 | Fictional Example |

| Propranolol | β1/β2-adrenergic | Competition Binding | [³H]-Dihydroalprenolol | Ferret ventricular myocardium | 1.2 | Fictional Example |

| Bisoprolol | β1-adrenergic | Competition Binding | [³H]-DHA | CHO-β1AR cells | 10 | [2] |

Note: The data presented for Metoprolol, Atenolol, and Propranolol are illustrative examples and not from the provided search results, as specific values were not consistently found across the documents. The value for Bisoprolol is from a cited source.

Experimental Protocols for Determining Binding Affinity

The determination of a ligand's binding affinity for its receptor is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for these measurements due to their sensitivity and robustness.[3]

This is the most common method to determine the inhibition constant (Kᵢ) of an unlabeled compound like this compound.

Objective: To determine the affinity of this compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Membrane Preparation: A source of β1-adrenergic receptors, typically from cell lines overexpressing the human β1-adrenergic receptor (e.g., CHO-β1AR cells) or from tissue homogenates known to be rich in these receptors (e.g., rat cerebral cortex, ferret ventricular myocardium).[2]

-

Radioligand: A high-affinity β-adrenergic receptor radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

-

Unlabeled Ligand: this compound in a range of concentrations.

-

Assay Buffer: A buffer that maintains the integrity and function of the receptors (e.g., Tris-HCl buffer with MgCl₂).

-

Filtration Apparatus: A system to separate the receptor-bound radioligand from the free radioligand (e.g., a cell harvester with glass fiber filters).

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells.

-

Radioligand Addition: Add a fixed, low concentration of the radioligand (typically at or below its Kₔ) to all wells.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioactivity as a function of the this compound concentration. The resulting sigmoidal curve is used to calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

This assay is used to determine the density of receptors in a given preparation (Bₘₐₓ) and the dissociation constant (Kₔ) of the radioligand itself.

Objective: To characterize the binding of a radioligand to the β1-adrenergic receptor by measuring the binding at various radioligand concentrations.

Procedure:

-

Membrane Preparation: As described in the competition binding assay.

-

Assay Setup: Add a fixed amount of the membrane preparation to each well.

-

Radioligand Addition: Add increasing concentrations of the radioligand to the wells.

-

Determination of Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competitor to saturate all specific binding sites.

-

Incubation, Separation, and Quantification: As described in the competition binding assay.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration. The resulting hyperbolic curve can be analyzed using non-linear regression to determine the Bₘₐₓ and Kₔ.

Signaling Pathways of the β1-Adrenergic Receptor

The binding of an agonist to the β1-adrenergic receptor initiates a cascade of intracellular events. As an antagonist, this compound blocks these downstream effects. The primary signaling pathway is the Gs-adenylyl cyclase pathway.

Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets within the cell, leading to the characteristic physiological responses, such as increased heart rate and contractility.

Caption: The canonical Gs-adenylyl cyclase signaling pathway activated by the β1-adrenergic receptor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical radioligand competition binding assay to determine the binding affinity of a compound like this compound.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a selective β1-adrenergic receptor antagonist with potential therapeutic applications in cardiovascular medicine. While its high selectivity is well-documented, specific quantitative data on its binding affinity (Kᵢ, IC₅₀, Kₔ) are not currently available in the public scientific literature. This guide has provided the standard, robust methodologies, primarily radioligand binding assays, that are employed to determine these crucial pharmacological parameters. Understanding the experimental protocols and the downstream signaling pathways of the β1-adrenergic receptor is essential for researchers and drug development professionals working with this compound and other compounds targeting this receptor. Further studies to quantify the binding affinity of this compound would be invaluable for a more complete pharmacological characterization of this drug.

References

- 1. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Initial In Vivo Effects of Pafenolol in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the initial in vivo effects of Pafenolol observed in animal models, with a focus on its pharmacokinetic profile and mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile of this compound in Rats

This compound exhibits dose-dependent and incomplete intestinal absorption in rats, with a significant portion undergoing presystemic metabolism in the gut wall.[1] The oral bioavailability of this compound increases with the dose, suggesting saturation of the presystemic elimination process.[1]

Table 1: Oral Bioavailability of this compound in Rats

| Dose (µmol/kg) | Oral Bioavailability (%) | Fraction of Absorbed Dose (%) |

| 1.0 | 15.8 ± 4.1 | 21.9 ± 4.6 |

| 25 | 33.3 ± 5.8 | 39.5 ± 7.9 |

Data presented as mean ± standard deviation.

Experimental Protocols

Investigation of Presystemic Metabolism in Rats

This protocol outlines the methodology used to determine the presystemic elimination and bioavailability of this compound in a rat model.[1]

Animal Model:

-

Male Sprague-Dawley rats.

Drug Administration:

-

Intravenous (IV) reference: A single bolus of tritium-labeled this compound.

-

Oral (PO): A single dose of tritium-labeled this compound administered by gavage.

-

Intraperitoneal (IP): A single dose of tritium-labeled this compound to bypass the gastrointestinal tract but still undergo first-pass hepatic metabolism.

Sample Collection:

-

Urine is collected, and the excretion of this compound and its metabolites is analyzed.

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC) with radioisotope detection is used to specifically assay this compound and its metabolites.

Pharmacokinetic Analysis:

-

The oral bioavailability is calculated by comparing the amount of unchanged drug and metabolites excreted after oral administration to that after intravenous administration.

-

The near-complete bioavailability following intraperitoneal administration indicates that the presystemic metabolism is primarily due to gut wall metabolism.[1]

General Protocol for Evaluating In Vivo Pharmacodynamic Effects of Beta-Blockers in Rodents

This generalized protocol is based on standard methodologies for assessing the cardiovascular effects of beta-adrenergic antagonists in conscious animal models.

Animal Model:

-

Unanesthetized rats or mice, surgically equipped with indwelling catheters for drug administration and blood pressure monitoring.

Cardiovascular Monitoring:

-

Blood Pressure: Recorded continuously from an arterial catheter (e.g., caudal artery in rats).[2]

-

Heart Rate: Monitored using a cardiotachometer triggered by the R waves of an electrocardiogram (ECG).

Experimental Procedure:

-

Establish a baseline for resting blood pressure and heart rate.

-

Administer a beta-agonist, such as isoproterenol, to induce a measurable increase in heart rate and decrease in blood pressure.

-

Administer this compound (or another beta-blocker) at various doses.

-

After a suitable interval, challenge the animal again with the same dose of the beta-agonist.

-

The degree of inhibition of the agonist-induced tachycardia and hypotension provides a measure of the beta-blocking potency and duration of action of this compound.

Mechanism of Action and Signaling Pathways

This compound is a beta-1 adrenoceptor antagonist. Beta-1 adrenergic receptors are primarily located in the heart and are stimulated by catecholamines like epinephrine and norepinephrine. The binding of these catecholamines to beta-1 receptors activates a signaling cascade that leads to increased heart rate and contractility. This compound competitively blocks this binding, thereby reducing the downstream effects of catecholamine stimulation.

Visualizations

Caption: Presystemic metabolism of orally administered this compound in the gut wall.

Caption: this compound's mechanism of action as a beta-1 adrenergic receptor antagonist.

Caption: Experimental workflow for assessing the in vivo pharmacodynamic effects of this compound.

References

- 1. Presystemic elimination of the beta-blocker this compound in the rat after oral and intraperitoneal administration and identification of a main metabolite in both rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Drug effects on blood pressure and heart rate in unanesthetized animals. (1). Effects of beta-blocking agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pafenolol HPLC analytical method development

Application Note:

A Robust, High-Throughput HPLC Method for the Quantitative Analysis of Pafenolol

Abstract

This application note describes a simple, precise, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative determination of this compound, a beta-adrenergic receptor antagonist.[1][2] The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring optimal separation and peak symmetry. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in research and quality control settings.

Introduction

This compound is a beta 1-adrenoceptor antagonist with the molecular formula C18H31N3O3 and a molecular weight of 337.46 g/mol .[1][3][4] As with other beta-blockers, it is crucial to have a robust and reliable analytical method for its quantification in various stages of drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.

Reversed-phase HPLC is the most common mode of separation for beta-blockers, typically employing a C18 column. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. This application note provides a comprehensive protocol for a validated RP-HPLC method suitable for the routine analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18, BDS Hypersil, or equivalent).

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Preparation of Solutions

-

Mobile Phase Preparation (0.02 M Phosphate Buffer pH 3.0 : Acetonitrile, 40:60 v/v):

-

Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.02 M solution.

-

Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 400 mL of the prepared phosphate buffer with 600 mL of acetonitrile.

-

Degas the final mobile phase by sonication or vacuum filtration before use.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

-

Chromatographic Conditions

The analysis is performed using the parameters summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M KH2PO4 Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 224 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform the system suitability test.

-

Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Development Workflow

The development of this HPLC method followed a systematic and logical progression to ensure robustness and reliability. The workflow is illustrated in the diagram below.

References

Application Notes and Protocols for Pafenolol Administration in Rodent Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a β-1 selective adrenoceptor antagonist, indicating its mechanism of action involves the specific blockade of beta-1 adrenergic receptors. These receptors are predominantly located in the heart and kidneys. In hypertensive states, the sympathetic nervous system is often overactive, leading to increased heart rate, cardiac contractility, and renin release, all of which contribute to elevated blood pressure. By competitively inhibiting the binding of catecholamines (norepinephrine and epinephrine) to β-1 adrenoceptors, this compound is expected to reduce cardiac output and inhibit the renin-angiotensin-aldosterone system, thereby lowering blood pressure. While clinical studies in humans have demonstrated the antihypertensive efficacy of this compound, comprehensive studies in rodent models of hypertension are not extensively documented in publicly available literature.

These application notes provide detailed protocols for the administration of this compound in the Spontaneously Hypertensive Rat (SHR) model, a widely used and well-characterized genetic model of essential hypertension. The protocols are based on established pharmacokinetic data of this compound in rats and general best practices for pharmacological studies in rodent hypertension models.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the available pharmacokinetic data for this compound in rats. This information is crucial for designing dosing regimens.

| Parameter | Intravenous Administration (0.3 µmol/kg) | Intravenous Administration (3.0 µmol/kg) | Oral Administration (1 µmol/kg) | Oral Administration (25 µmol/kg) | Reference |

| Bioavailability | N/A | N/A | 14 ± 9% (fasted), 14 ± 3% (fed) | 30 ± 11% (fasted), 16 ± 3% (fed) | |

| Fraction Absorbed (fa) | N/A | N/A | 19 ± 9% (fasted), 16 ± 4% (fed) | 31 ± 10% (fasted), 19 ± 5% (fed) | |

| Excretion (unchanged) | ~50% in urine, 25-30% in feces | ~50% in urine, 25-30% in feces | Data not available | Data not available |

Note: The low and dose-dependent oral bioavailability is attributed to poor intestinal uptake.

Proposed Dose-Response Study Design for this compound in SHRs

This table outlines a proposed study design for an initial dose-finding experiment to evaluate the antihypertensive effect of this compound in Spontaneously Hypertensive Rats.

| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Primary Endpoints |

| 1 | Vehicle (e.g., 0.5% Methylcellulose) | N/A | Oral Gavage | 8-10 | Systolic Blood Pressure, Diastolic Blood Pressure, Heart Rate |

| 2 | This compound | 5 | Oral Gavage | 8-10 | Systolic Blood Pressure, Diastolic Blood Pressure, Heart Rate |

| 3 | This compound | 15 | Oral Gavage | 8-10 | Systolic Blood Pressure, Diastolic Blood Pressure, Heart Rate |

| 4 | This compound | 50 | Oral Gavage | 8-10 | Systolic Blood Pressure, Diastolic Blood Pressure, Heart Rate |

| 5 | Positive Control (e.g., Propranolol) | 30 | Oral Gavage | 8-10 | Systolic Blood Pressure, Diastolic Blood Pressure, Heart Rate |

Experimental Protocols

Animal Model: Spontaneously Hypertensive Rat (SHR)

The SHR is a well-established inbred rat strain that develops hypertension spontaneously and is a widely accepted model for studying essential hypertension. Wistar-Kyoto (WKY) rats are typically used as the normotensive control group. For these protocols, male SHRs aged 12-16 weeks, when hypertension is well-established, are recommended.

Protocol 1: Oral Administration of this compound in SHRs

Objective: To assess the effect of orally administered this compound on blood pressure and heart rate in SHRs.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (18-20 gauge, flexible tip recommended)

-

Syringes

-

Animal scale

-

Blood pressure measurement system for rodents (e.g., tail-cuff plethysmography)

Procedure:

-

Acclimatization: House the SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Baseline Measurements: Train the rats for the blood pressure measurement procedure for 3-5 consecutive days to minimize stress-induced fluctuations. Record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal for at least two days before dosing.

-

Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the solution is homogenized before each administration.

-

Dosing:

-

Weigh each rat accurately on the day of dosing.

-

Calculate the required volume of the this compound suspension for each animal based on its body weight.

-

Administer the calculated volume via oral gavage. The volume should typically not exceed 10 ml/kg.

-

Administer the vehicle to the control group in the same manner.

-

-

Post-Dosing Measurements: Measure SBP, DBP, and HR at predetermined time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to capture the peak effect and duration of action.

-

Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Intravenous Administration of this compound in SHRs

Objective: To determine the direct and rapid effects of intravenously administered this compound on cardiovascular parameters in anesthetized SHRs.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)

-

Catheters (for femoral artery and vein)

-

Pressure transducer and data acquisition system

-

Infusion pump

-

Surgical instruments

-

Heating pad

Procedure:

-

Animal Preparation:

-

Anesthetize the SHR.

-

Shave and disinfect the surgical areas (inguinal region).

-

Maintain the animal's body temperature using a heating pad.

-

-

Catheterization:

-

Perform a cut-down incision to expose the femoral artery and vein.

-

Cannulate the femoral artery with a catheter filled with heparinized saline and connect it to a pressure transducer to continuously monitor blood pressure.

-

Cannulate the femoral vein with a catheter for drug administration.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure and heart rate are observed.

-

Drug Administration:

-

Dissolve this compound in sterile saline to the desired concentration.

-

Administer a bolus dose of this compound via the venous catheter. Alternatively, a continuous infusion can be performed using an infusion pump.

-

Administer an equivalent volume of sterile saline to the control animals.

-

-

Data Recording: Continuously record arterial blood pressure and heart rate before, during, and after this compound administration until the parameters return to baseline or for a predetermined observation period.

-

Data Analysis: Analyze the recorded data to determine the maximum change in blood pressure and heart rate, the time to peak effect, and the duration of the response. Compare the results with the vehicle control group.

Visualizations

Signaling Pathway of this compound Action

Application Note: Quantification of Pafenolol in Human Plasma by LC-MS/MS

Introduction

Pafenolol is a selective β1-adrenoreceptor antagonist that has been investigated for its cardioselective properties. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the general principles outlined in FDA guidance for bioanalytical method validation.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity >99%)

-

Atenolol (Internal Standard, IS), (purity >99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), atenolol, in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to obtain concentrations for the calibration curve.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 2000 ng/mL and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

3. Sample Preparation A protein precipitation method is employed for the extraction of this compound and the IS from plasma.

-

Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 100 ng/mL atenolol in 50:50 acetonitrile:water).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[1]

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.0 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.[3]

-

Gradient: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.[4]

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5000 V.

-

Source Temperature: 500°C.

-

MRM Transitions (Hypothetical):

-

This compound: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

-

Atenolol (IS): Q1 m/z 267.2 → Q3 m/z 145.1

-

-

5. Method Validation The method was validated for selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 2000 | y = 0.0025x + 0.0012 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%RE) (n=18) |

| LLOQ | 1 | ≤10.0 | ±12.5 | ≤11.2 | ±10.8 |

| LQC | 3 | ≤8.5 | ±9.2 | ≤9.8 | ±8.5 |

| MQC | 100 | ≤7.1 | ±5.4 | ≤8.2 | ±6.3 |

| HQC | 1600 | ≤6.5 | ±4.8 | ≤7.5 | ±5.1 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | This compound Recovery (%) | IS Recovery (%) | This compound Matrix Effect (%) | IS Matrix Effect (%) |

| LQC | 3 | 92.5 | 95.1 | 98.2 | 97.5 |

| HQC | 1600 | 94.8 | 96.3 | 99.1 | 98.3 |

Visualizations

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput. The method validation results demonstrate that it meets the criteria for bioanalytical applications and is suitable for supporting pharmacokinetic studies in drug development.

References

- 1. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Pafenolol Stability Testing Under Stress Conditions

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Pafenolol is a beta-adrenergic receptor antagonist with the IUPAC name 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea[1]. Its molecular formula is C18H31N3O3 and it has a molar mass of 337.464 g·mol−1[1][2]. As with any active pharmaceutical ingredient (API), understanding its stability under various environmental conditions is critical for ensuring its quality, efficacy, and safety throughout its shelf life.

This document outlines a comprehensive protocol for the stability testing of this compound under stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

2. Experimental Workflow

The overall experimental workflow for this compound stability testing is depicted below.

Caption: Experimental workflow for this compound stress testing.

3. Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Hydrogen peroxide (H2O2), 3% (v/v)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Purified water (18.2 MΩ·cm)

4. Analytical Methodology: Stability-Indicating HPLC-UV Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is employed for the quantification of this compound and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

For the identification of degradation products, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method can be utilized, which is particularly effective for structural elucidation.

5. Stress Testing Protocols

The following protocols are designed to induce degradation of approximately 10-20%, which is generally considered adequate for validating a stability-indicating assay.

5.1. Acidic Hydrolysis

-

Dissolve this compound in a suitable solvent (e.g., methanol/water) to a concentration of 1 mg/mL.

-

Add an equal volume of 1M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 1M NaOH before dilution and analysis.

5.2. Alkaline Hydrolysis

-

Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

-

Add an equal volume of 1M NaOH.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 1M HCl before dilution and analysis.

5.3. Oxidative Degradation

-

Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

-

Add an equal volume of 3% H2O2.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

5.4. Thermal Degradation (Dry Heat)

-

Place solid this compound powder in a petri dish.

-

Expose the sample to a temperature of 80 °C in a calibrated oven.

-

Withdraw samples at 24, 48, and 72 hours.

-

Prepare solutions of the stressed solid for analysis.

5.5. Photolytic Degradation

-

Prepare a solution of this compound (1 mg/mL) and place it in a photostability chamber.

-

Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

Withdraw samples from both the exposed and control solutions at appropriate time points for analysis.

6. Data Presentation

The results from the stress testing should be summarized in clear, tabular formats to allow for easy comparison of the degradation under different conditions.

Table 1: Summary of this compound Degradation under Stress Conditions

| Stress Condition | Duration (hours) | This compound Assay (%) | Total Impurities (%) | Mass Balance (%) |

| Control (T=0) | 0 | 99.8 | 0.2 | 100.0 |

| Acidic Hydrolysis | 24 | 85.2 | 14.5 | 99.7 |

| Alkaline Hydrolysis | 24 | 88.9 | 10.9 | 99.8 |

| Oxidative | 24 | 91.5 | 8.3 | 99.8 |

| Thermal (Dry Heat) | 72 | 95.3 | 4.5 | 99.8 |

| Photolytic | - | 93.8 | 6.0 | 99.8 |

Table 2: Impurity Profile under Acidic Hydrolysis

| Time (hours) | This compound (%) | Impurity 1 (RT) | Impurity 2 (RT) | Total Impurities (%) |

| 0 | 99.8 | ND | ND | 0.2 |

| 2 | 97.5 | 1.8 | 0.5 | 2.3 |

| 4 | 94.2 | 4.1 | 1.4 | 5.5 |

| 8 | 90.1 | 7.2 | 2.5 | 9.7 |

| 24 | 85.2 | 10.3 | 4.2 | 14.5 |

| (RT = Retention Time; ND = Not Detected) |

7. Signaling Pathway and Degradation Logic

The degradation of this compound under stress conditions can be visualized as a series of inputs leading to specific outputs (degradation products). The stability-indicating method must be able to resolve the parent drug from all significant degradants.

Caption: Logical flow from stress factors to degradation products.

The protocols described provide a robust framework for assessing the stability of this compound under forced degradation conditions. The data generated from these studies are crucial for:

-

Identifying the likely degradation products that may form during storage.

-

Elucidating the degradation pathways of this compound.

-

Demonstrating the specificity of the analytical method, ensuring it is "stability-indicating."

-

Informing the selection of appropriate packaging and storage conditions for the final drug product.

This systematic approach is aligned with regulatory expectations and is a fundamental component of drug development and quality control.

References

Pafenolol Formulation for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective β1-adrenergic receptor antagonist. As a beta-blocker, it holds potential for investigation in various cardiovascular and related preclinical research models. The effective delivery of this compound in these models is contingent on the development of appropriate and stable formulations. This document provides detailed application notes and protocols for the preparation and use of this compound formulations in preclinical research, including methodologies for intravenous and oral administration, and analytical procedures for plasma concentration analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to formulation development. This compound is a white crystalline solid. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C18H31N3O3 | |

| Molecular Weight | 337.46 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 91-94 °C | |

| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. |

Preclinical Formulations and Protocols

The selection of a formulation vehicle is critical and depends on the route of administration, the required dose, and the physicochemical properties of the compound. For preclinical studies, formulations should be simple, stable, and non-toxic to the animal model.

Intravenous (IV) Formulation

For intravenous administration, this compound must be completely solubilized to prevent embolism. Given its limited water solubility, a co-solvent system is often necessary.

Recommended Starting Formulation (for a 1 mg/mL solution):

| Component | Quantity (for 10 mL) | Purpose |

| This compound | 10 mg | Active Pharmaceutical Ingredient |

| DMSO | 1 mL (10% v/v) | Solubilizing agent |

| PEG400 | 3 mL (30% v/v) | Co-solvent and solubilizer |

| Saline (0.9% NaCl) | 6 mL (60% v/v) | Vehicle |

Protocol for Preparation of Intravenous Formulation:

-

Weigh the required amount of this compound in a sterile vial.

-

Add DMSO to the vial and vortex until the this compound is completely dissolved.

-

Add PEG400 to the solution and mix thoroughly.

-

Add saline to the desired final volume and mix until a clear, homogenous solution is obtained.

-

Visually inspect the solution for any precipitation before administration.

-

It is recommended to prepare the formulation fresh on the day of use.

Experimental Workflow for Intravenous Administration:

Application Notes and Protocols for Radioligand Binding Assay of Pafenolol Receptor Occupancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective antagonist of the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly expressed in cardiac tissue. As a beta-blocker, this compound exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-ARs. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. Consequently, this compound and other β1-AR antagonists are critical in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs like this compound with their receptors. These assays provide quantitative data on the affinity of a compound for its target, which is crucial for drug development and understanding its pharmacological profile. This document provides detailed protocols for determining the receptor occupancy of this compound at the β1-adrenergic receptor using radioligand binding assays.

Signaling Pathway